molecular formula C14H13ClN2O2 B12904165 4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 120954-92-9

4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12904165
CAS No.: 120954-92-9
M. Wt: 276.72 g/mol
InChI Key: KHWNZJMGNRUPEE-UHFFFAOYSA-N
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Description

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the pyridazinone family, characterized by a pyridazine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-chloropyridazine with 4-methylbenzyl alcohol under basic conditions to form the intermediate 4-chloro-5-((4-methylbenzyl)oxy)pyridazine. This intermediate is then subjected to vinylation using a suitable vinylating agent, such as vinyl bromide, in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenyl)boronic acid
  • 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenol

Uniqueness

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

120954-92-9

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C14H13ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h3-8H,1,9H2,2H3

InChI Key

KHWNZJMGNRUPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C=C)Cl

Origin of Product

United States

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